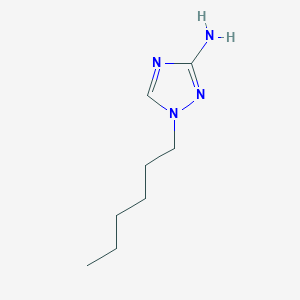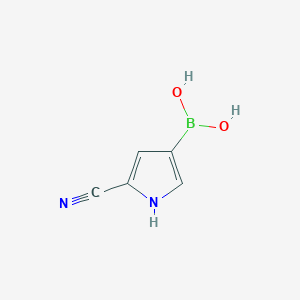amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
[2-(Azetidin-3-yl)ethyl](methyl)amine, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azetidin-3-yl)ethylamine; bis(trifluoroacetic acid): is a compound that features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yl)ethylamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The azetidine ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, the compound is used to study the reactivity and stability of azetidine rings, which are important in the design of bioactive molecules .
Industry: In the industrial sector, the compound is used in the synthesis of polymers and other materials that require the unique reactivity of the azetidine ring .
Wirkmechanismus
The mechanism of action of 2-(azetidin-3-yl)ethylamine involves its interaction with various molecular targets through its azetidine ring. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Aziridine: A three-membered ring compound that is more reactive due to higher ring strain.
Pyrrolidine: A five-membered ring compound that is less strained and more stable than azetidine.
Uniqueness: The unique feature of 2-(azetidin-3-yl)ethylamine is its combination of the azetidine ring with ethyl and methylamine substituents, which enhances its reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H16F6N2O4 |
|---|---|
Molekulargewicht |
342.24 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-N-methylethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-7-3-2-6-4-8-5-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) |
InChI-Schlüssel |
UEWINRVCJKTYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)

![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
